8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 920460-79-3
Cat. No.: VC4342214
Molecular Formula: C21H26N6O2
Molecular Weight: 394.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920460-79-3 |
|---|---|
| Molecular Formula | C21H26N6O2 |
| Molecular Weight | 394.479 |
| IUPAC Name | 6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3 |
| Standard InChI Key | BPQOEEPTUXEYCG-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused tricyclic core with substituents that modulate its bioactivity. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 6-(2-Aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
| Molecular Formula | C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub> |
| Molecular Weight | 394.479 g/mol |
| SMILES | CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C |
| InChI Key | BPQOEEPTUXEYCG-UHFFFAOYSA-N |
The 2-aminophenyl group at position 8 and the isopentyl chain at position 3 are critical for receptor interactions . X-ray crystallography data are unavailable, but computational models suggest a planar imidazo-purine core with steric bulk from the isopentyl group .
Physicochemical Properties
Limited solubility data exist, though its logP (calculated: ~2.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration . The compound’s stability under physiological conditions remains unstudied.
Synthesis and Optimization
Challenges in Synthesis
-
Regioselectivity: Competing alkylation at N-1 vs. N-3 necessitates careful temperature control (60–80°C).
-
Amination Efficiency: Pd catalysts (e.g., Pd(OAc)<sub>2</sub>) with Xantphos ligands improve coupling yields to >70% .
Pharmacological Profile
Receptor Affinity and Mechanisms
5-HT<sub>1A</sub> Receptor Modulation:
Structural analogs (e.g., 8-arylpiperazinylpropyl derivatives) exhibit high 5-HT<sub>1A</sub> affinity (K<sub>i</sub>: 2–10 nM), suggesting potential anxiolytic/antidepressant effects . The 2-aminophenyl group may enhance serotonin receptor binding via π-π interactions .
Kinase Inhibition:
Patent data (JP2019094344A) highlight imidazo-purine-diones as kinase inhibitors, though specific IC<sub>50</sub> values for this compound are unreported . Molecular docking predicts ATP-competitive binding in kinases like CDK2 .
Preclinical Findings
-
Anxiolytic Activity: In the four-plate test (mice), a related compound reduced anxiety-like behavior at 10 mg/kg (p.o.), though efficacy was 50% lower than diazepam .
-
Antidepressant Effects: Forced swimming test (FST) results showed reduced immobility time (~30%) at 20 mg/kg, comparable to imipramine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume